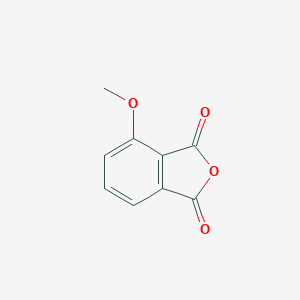

4-Methoxyisobenzofuran-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c1-12-6-4-2-3-5-7(6)9(11)13-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKJKLCCCGDNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303027 | |

| Record name | 3-methoxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14963-96-3 | |

| Record name | 14963-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14963-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1,3-dihydro-2-benzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 4-Methoxyisobenzofuran-1,3-dione. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related compounds and predicted data to offer a broader understanding of its characteristics.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆O₄ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| CAS Number | 14963-96-3 | [1] |

| InChI Key | KRKJKLCCCGDNCY-UHFFFAOYSA-N | [1] |

Synthesis

Experimental Protocol: Dehydration of 3-Methoxyphthalic Acid

The synthesis of this compound is analogous to the preparation of other phthalic anhydrides, which commonly involves the dehydration of the corresponding dicarboxylic acid. In this case, the precursor is 3-methoxyphthalic acid. A general method, adapted from the synthesis of a similar compound, involves heating the diacid with a dehydrating agent.

Materials:

-

3-Methoxyphthalic acid

-

Acetic anhydride or another suitable dehydrating agent (e.g., concentrated sulfuric acid)

-

Anhydrous solvent (e.g., toluene, if necessary)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphthalic acid.

-

Add an excess of acetic anhydride to the flask.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess acetic anhydride and acetic acid byproduct can be removed under reduced pressure.

-

The resulting solid residue is the crude this compound.

-

Purification can be achieved by recrystallization from an appropriate solvent, such as a mixture of toluene and hexane.

Synthesis Workflow Diagram

The logical workflow for the synthesis and purification of this compound is illustrated below.

Spectroscopic Data (Predicted and Analogous Compounds)

Direct experimental spectroscopic data for this compound is scarce. The following sections provide predicted data and information from analogous compounds to aid in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methoxy protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing anhydride group and the electron-donating methoxy group.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbons of the anhydride will appear significantly downfield. The aromatic carbons will have chemical shifts determined by their position relative to the methoxy and anhydride functionalities.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (anhydride, symmetric stretch) | 1850 - 1800 |

| C=O (anhydride, asymmetric stretch) | 1790 - 1740 |

| C-O-C (anhydride) | 1300 - 1200 |

| C-O-C (ether) | 1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric) |

| Aromatic C=C | 1600 - 1450 |

| Aromatic C-H | 3100 - 3000 |

| Aliphatic C-H (methoxy) | 2950 - 2850 |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak ([M]⁺) at m/z 178.[2] Common fragmentation pathways for phthalic anhydrides involve the loss of CO and CO₂.

Predicted Fragmentation:

-

[M]⁺: m/z 178

-

[M - CO]⁺: m/z 150

-

[M - CO - CO]⁺ or [M - CO₂]⁺: m/z 122 or m/z 134

The fragmentation pattern can provide valuable information for structural elucidation.

Reactivity and Potential Applications in Drug Development

Phthalic anhydrides are versatile reagents in organic synthesis. The anhydride moiety is susceptible to nucleophilic attack, making it a useful precursor for the synthesis of a variety of derivatives.

Reaction with Amines

This compound is expected to react readily with primary and secondary amines to form the corresponding phthalmic acids, which can then be cyclized to form phthalimides upon heating. This reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds.

Relevance in Drug Development

Isobenzofuranone derivatives have shown a range of biological activities, including antiproliferative and antimicrobial effects, making them interesting scaffolds for drug discovery.[3] The reactivity of this compound allows for its use as a building block in the synthesis of more complex molecules with potential therapeutic applications. The methoxy group can also be a site for further chemical modification to modulate the biological activity and pharmacokinetic properties of the resulting compounds. For instance, the core structure could be incorporated into novel kinase inhibitors or as ligands for various biological targets.[3]

Conclusion

This compound is a valuable chemical intermediate with potential for a variety of synthetic transformations. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reasonably predicted based on the chemistry of related phthalic anhydrides. Further research to fully characterize this compound would be beneficial for its application in materials science and drug discovery.

References

- 1. 3-Amino-4-methoxy-phthalic anhydride | C9H7NO4 | CID 86667792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-methoxy-1,3-dihydro-2-benzofuran-1,3-dione (C9H6O4) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxyisobenzofuran-1,3-dione: A Technical Guide for Research and Development

CAS Number: 14963-96-3 Synonyms: 3-Methoxyphthalic Anhydride, 4-Methoxy-1,3-isobenzofurandione

Disclaimer: This document provides a comprehensive overview of the chemical properties and potential applications of 4-Methoxyisobenzofuran-1,3-dione. As of the latest literature review, specific biological activity, in-depth mechanistic studies, and detailed in vivo data for this particular compound are not extensively documented in publicly accessible scientific literature. The information regarding biological effects and experimental protocols is therefore presented as a prospective guide for researchers, based on the activities of structurally related isobenzofuranone and benzofuran derivatives.

Core Chemical and Physical Properties

This compound is a substituted derivative of phthalic anhydride. Its core structure, an isobenzofuran-1,3-dione, is a reactive chemical intermediate. The physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆O₄ | [1][2] |

| Molecular Weight | 178.14 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [3] |

| InChI Key | KRKJKLCCCGDNCY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC=CC2=C1C(=O)OC2=O |

Chemical Reactivity and Synthetic Applications

The primary reactivity of this compound is centered on the carboxylic anhydride functional group. This group is susceptible to nucleophilic attack, making the compound a valuable precursor in organic synthesis for introducing the 3-methoxyphthaloyl moiety.

Key reactions include:

-

Ring-opening reactions: With alcohols and amines to form the corresponding mono-ester/mono-amide carboxylic acids.

-

Imide formation: Reaction with primary amines, often at elevated temperatures, leads to the formation of phthalimide derivatives. This reaction is fundamental in the synthesis of various complex molecules.

-

Friedel-Crafts acylation: The anhydride can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

Its utility as a synthetic building block is established, for instance, as a precursor in synthetic routes toward complex molecules like Apremilast, although it should be noted that commercially used routes may employ different derivatives.

Prospective Biological and Pharmacological Profile

While direct biological data for this compound is scarce, the broader families of isobenzofuranone and benzofuran derivatives are known to possess significant and diverse biological activities. These activities provide a strong rationale for investigating the potential of the title compound in various therapeutic areas.

Anticancer Potential: Structurally related benzofuran-4,5-diones have been identified as novel, selective inhibitors of human peptide deformylase (HsPDF), an enzyme implicated in cancer cell proliferation.[4][5] These compounds have demonstrated cytotoxic activity against a range of cancer cell lines.[4] Furthermore, various other isobenzofuranone derivatives have shown antiproliferative effects, suggesting that the core scaffold is amenable to developing new anticancer agents.

Enzyme Inhibition: Beyond HsPDF, the isobenzofuranone scaffold is present in molecules that inhibit other key enzymes. For example, certain derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, and TREK-1, a potassium channel implicated in neuroprotection.[6][7] This suggests potential applications in dermatology and neurology.

Antimicrobial Activity: Several studies have reported on the antimicrobial properties of isobenzofuranone derivatives, with activity against various pathogenic bacteria and fungi.[8] The ability to synthesize a variety of derivatives allows for the tuning of their antimicrobial spectrum and potency.

| Compound Class | Biological Activity | Potential Therapeutic Area |

| Benzofuran-4,5-diones | Inhibition of human peptide deformylase (HsPDF)[4][5] | Oncology |

| Isobenzofuran-1(3H)-ones | Tyrosinase Inhibition[6] | Dermatology |

| Isobenzofuran-1(3H)-ones | TREK-1 Channel Inhibition[7] | Neurology (e.g., Ischemic Stroke) |

| General Isobenzofuranones | Antimicrobial (Antibacterial, Antifungal)[8] | Infectious Diseases |

| General Isobenzofuranones | Cytotoxicity against cancer cell lines | Oncology |

Experimental Protocols for Biological Evaluation

For researchers and drug development professionals interested in evaluating the biological activity of this compound, the following generalized protocols for common assays are provided as a starting point.

Protocol 1: General Enzyme Inhibition Assay (e.g., Kinase, Hydrolase)

-

Reagents and Materials:

-

Purified target enzyme.

-

Specific substrate for the enzyme (e.g., fluorescent or chromogenic).

-

Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme).

-

This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).

-

Positive control inhibitor.

-

96-well or 384-well microplates (black or clear, depending on the detection method).

-

Microplate reader.

-

-

Methodology:

-

Prepare serial dilutions of the test compound in the assay buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%).

-

In the microplate, add the assay buffer, the diluted test compound (or positive control, or DMSO for negative control), and the enzyme solution.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the signal (fluorescence or absorbance) at regular intervals or at a single endpoint using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT or Resazurin-based)

-

Reagents and Materials:

-

Human cancer cell line(s) of interest (e.g., MCF-7, A549).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

This compound (prepared as a sterile stock solution in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution.

-

Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Methodology:

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Prepare serial dilutions of the test compound in the complete culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. After incubation, add the solubilization buffer to dissolve the crystals.

-

For Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

-

Read the absorbance (for MTT, ~570 nm) or fluorescence (for resazurin, ~560 nm Ex / 590 nm Em) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log of the compound concentration.

-

Proposed Workflow for Bioactivity Investigation

The exploration of a novel compound's therapeutic potential follows a structured, multi-stage process. The diagram below outlines a logical workflow for the investigation of this compound, starting from its synthesis and moving towards preclinical evaluation.

Conclusion

This compound is a well-characterized chemical intermediate with significant potential for the synthesis of complex heterocyclic molecules. While its own biological profile remains to be elucidated, the extensive and varied activities of related benzofuran and isobenzofuranone compounds, particularly in oncology and as enzyme inhibitors, strongly suggest that it is a promising candidate for biological screening and drug discovery programs. The protocols and workflows outlined in this guide provide a foundational framework for researchers to begin exploring the therapeutic potential of this intriguing molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imjst.org [imjst.org]

An In-depth Technical Guide to 4-Methoxyisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyisobenzofuran-1,3-dione, also known as 3-methoxyphthalic anhydride, is an aromatic organic compound belonging to the class of substituted isobenzofuranones. Its structure, featuring a fused benzene and furanone ring system with a methoxy substituent, makes it a molecule of interest in organic synthesis and medicinal chemistry. The anhydride functional group provides a reactive site for nucleophilic attack, rendering it a versatile building block for the synthesis of more complex molecules, including potential pharmacologically active agents. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and reactivity, based on available chemical literature and data from analogous compounds.

Molecular Structure and Properties

This compound is a solid at room temperature with the molecular formula C₉H₆O₄ and a molecular weight of approximately 178.14 g/mol .[1][2][3][4]

Structural Data

| Identifier | Value |

| IUPAC Name | 4-methoxy-2-benzofuran-1,3-dione[1] |

| CAS Number | 14963-96-3[1][3][4] |

| Molecular Formula | C₉H₆O₄[1][2][3][4] |

| Molecular Weight | 178.14 g/mol [2][4] |

| Canonical SMILES | COC1=CC=CC2=C1C(=O)OC2=O[1] |

| InChI | InChI=1S/C9H6O4/c1-12-6-4-2-3-5-7(6)9(11)13-8(5)10/h2-4H,1H3[1] |

| InChI Key | KRKJKLCCCGDNCY-UHFFFAOYSA-N[1][2] |

Predicted Spectroscopic Data

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | m | 2H | Aromatic Protons |

| ~7.6-7.7 | m | 1H | Aromatic Proton |

| ~4.0 | s | 3H | Methoxy Protons (-OCH₃) |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~165 | Carbonyl Carbon (C=O) |

| ~163 | Carbonyl Carbon (C=O) |

| ~155 | Aromatic Carbon (-C-OCH₃) |

| ~135-140 | Aromatic Quaternary Carbons |

| ~120-130 | Aromatic CH Carbons |

| ~56 | Methoxy Carbon (-OCH₃) |

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850-1800 | Strong | Asymmetric C=O Stretch (Anhydride) |

| ~1780-1740 | Strong | Symmetric C=O Stretch (Anhydride) |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch |

| ~1280-1200 | Strong | C-O-C Stretch (Anhydride) |

| ~1050 | Medium | C-O Stretch (Methoxy) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (Methoxy) |

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 178 | [M]⁺ (Molecular Ion) |

| 150 | [M - CO]⁺ |

| 134 | [M - CO₂]⁺ or [M - O=C=O]⁺ |

| 106 | [M - CO - CO₂]⁺ |

| 78 | [C₆H₄O]⁺ |

Synthesis

The primary route for the synthesis of this compound is through the intramolecular dehydration of 3-methoxyphthalic acid. This precursor can be synthesized via several methods, including the Diels-Alder reaction.

Synthesis of 3-Methoxyphthalic Acid (Precursor)

A common method involves the Diels-Alder reaction between a suitable diene and a dienophile, followed by aromatization and hydrolysis.

Experimental Protocol: Dehydration of 3-Methoxyphthalic Acid

The following is a representative experimental protocol for the synthesis of this compound based on established methods for analogous compounds.[5]

Materials:

-

3-Methoxyphthalic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (catalytic amount)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphthalic acid.

-

Add an excess of acetic anhydride to the flask to act as both a reagent and a solvent.

-

Carefully add a few drops of concentrated sulfuric acid to the mixture as a catalyst.

-

Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring to precipitate the crude product and hydrolyze the excess acetic anhydride.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified product under vacuum.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the anhydride functional group, which is a good electrophile. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

General Reactivity

-

Hydrolysis: Reacts with water to open the anhydride ring and form 3-methoxyphthalic acid.

-

Alcoholysis: Reacts with alcohols to form the corresponding mono-ester of 3-methoxyphthalic acid.

-

Aminolysis: Reacts with primary and secondary amines to form the corresponding amides. This reaction is particularly useful for introducing the 3-methoxyphthaloyl moiety into other molecules.

Potential Biological Activity

While no specific biological activities or signaling pathways have been definitively reported for this compound, the broader class of isobenzofuranones has been investigated for various pharmacological properties. For instance, some derivatives have shown potential as antimicrobial and anticancer agents. The methoxy substituent on the aromatic ring can influence the electronic properties and lipophilicity of the molecule, which in turn may modulate its biological activity. Further research is required to explore the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure. While detailed experimental data is not extensively available in public literature, its properties and reactivity can be reliably predicted from its structural features and comparison with analogous compounds. Its synthesis via the dehydration of 3-methoxyphthalic acid provides a straightforward route to this molecule. The electrophilic nature of the anhydride group makes it a useful building block for the construction of more complex chemical entities, warranting further investigation into its potential applications in materials science and drug discovery.

References

Spectroscopic Profile of 4-Methoxyisobenzofuran-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxyisobenzofuran-1,3-dione (also known as 4-methoxyphthalic anhydride). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents key physical and chemical properties, alongside a detailed analysis of a structurally analogous compound, 4-methylisobenzofuran-1,3-dione, to offer valuable comparative insights. General experimental protocols for the primary spectroscopic techniques are also detailed.

Compound Identification

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonym | 4-Methoxyphthalic anhydride | |

| CAS Number | 14963-96-3 | [1] |

| Molecular Formula | C₉H₆O₄ | [1] |

| Molecular Weight | 178.143 g/mol | [1] |

| InChI | InChI=1S/C9H6O4/c1-12-6-4-2-3-5-7(6)9(11)13-8(5)10/h2-4H,1H3 | [2] |

| InChIKey | KRKJKLCCCGDNCY-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Methylisobenzofuran-1,3-dione

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Infrared (IR) Spectroscopy of 4-Methylisobenzofuran-1,3-dione

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | C=O stretching (anhydride) |

| Data not available | - | C=O stretching (anhydride) |

| Data not available | - | C-O-C stretching (anhydride) |

| Data not available | - | C-H stretching (aromatic) |

| Data not available | - | C-H stretching (methyl) |

Mass Spectrometry (MS) of 4-Methylisobenzofuran-1,3-dione

| m/z Ratio | Relative Intensity (%) | Assignment |

| Data not available | - | [M]⁺ |

| Data not available | - | Fragment ions |

Predicted mass spectrometry data for this compound suggests the following adducts: [M+H]⁺ at m/z 179.03389 and [M+Na]⁺ at m/z 201.01583.[2]

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically subtract the background.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI):

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximal signal intensity.

-

Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range.

Data Acquisition (EI):

-

Introduce a small amount of the solid sample, typically via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source.

-

Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Scan the resulting ions across a specified m/z range.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques are employed to elucidate the structure of a molecule like this compound.

Caption: Workflow for structural elucidation using spectroscopy.

References

4-Methoxyisobenzofuran-1,3-dione: An In-depth Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxyisobenzofuran-1,3-dione, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental data in public literature, this document outlines detailed experimental protocols for determining these crucial parameters. Furthermore, it presents expected solubility and stability profiles based on the chemical properties of analogous compounds, namely cyclic anhydrides and ethers. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively handle and utilize this compound in their work.

Introduction

This compound is a solid, cyclic dicarboxylic anhydride with the molecular formula C₉H₆O₄ and a molecular weight of 178.14 g/mol . Its chemical structure, featuring both an anhydride and a methoxy-substituted aromatic ring, dictates its reactivity and physical properties. Understanding its solubility in various solvents and its stability under different environmental conditions is paramount for its successful application in synthesis, purification, and formulation. This guide addresses the current knowledge gap by providing a framework for the systematic evaluation of these properties.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₆O₄ | CymitQuimica[1] |

| Molecular Weight | 178.143 g/mol | CymitQuimica[1] |

| Appearance | Solid | CymitQuimica[1] |

| Purity | Typically ≥98% | CymitQuimica[1] |

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Very Soluble | The polar anhydride and ether groups can interact favorably with these solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Good general solvents for many organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble | Structural similarity (ether linkage). |

| Alcohols | Methanol, Ethanol | Sparingly Soluble with potential for reaction | The anhydride group is susceptible to nucleophilic attack by alcohols, leading to ring-opening and formation of the corresponding ester-acid. This is a reactivity concern rather than a simple dissolution. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Aqueous | Water | Insoluble with Hydrolysis | As a cyclic anhydride, it is expected to be practically insoluble in water and will undergo hydrolysis to the corresponding dicarboxylic acid. |

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of this compound in various solvents is crucial for obtaining reliable and reproducible data.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze a known volume of the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer, to determine the concentration of the dissolved compound.

-

Data Reporting: Express the solubility in terms of mg/mL or mol/L.

Caption: Workflow for experimental solubility determination.

Stability Profile

The stability of this compound is a critical parameter, particularly its susceptibility to hydrolysis and thermal degradation. The anhydride moiety is the most reactive part of the molecule.

Hydrolytic Stability

Cyclic anhydrides readily undergo hydrolysis to form the corresponding dicarboxylic acids. The rate of this reaction is dependent on pH and temperature.

Table 2: Predicted Hydrolytic Stability of this compound

| Condition | Predicted Stability | Degradation Product |

| Acidic (pH < 4) | Relatively Stable | Slow hydrolysis to 3-Methoxyphthalic acid. |

| Neutral (pH 6-8) | Unstable | Hydrolysis to 3-Methoxyphthalic acid. |

| Basic (pH > 8) | Very Unstable | Rapid hydrolysis to the dicarboxylate salt of 3-Methoxyphthalic acid. |

Thermal Stability

The thermal stability of this compound is expected to be good in its solid state under anhydrous conditions. However, at elevated temperatures, particularly above its melting point, decomposition may occur.

Photostability

The presence of a chromophoric aromatic ring suggests potential sensitivity to light, especially UV radiation. Photostability studies are recommended to assess any light-induced degradation.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify potential degradation pathways and products.

Methodology for Forced Degradation Study: [2]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and sample at various time points.[2]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) and sample at various time points.[2]

-

Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Store at room temperature, protected from light, and sample at various time points.[2]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period and sample at intervals.[2]

-

Photodegradation: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) and compare it to a dark control.[2]

-

-

Sample Analysis: Analyze the stressed samples and controls using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Caption: Overview of a forced degradation experimental design.

Conclusion

While direct, published quantitative data on the solubility and stability of this compound is scarce, this guide provides a robust framework for its characterization. Based on its chemical structure, it is predicted to be soluble in polar aprotic and chlorinated solvents, with limited solubility and potential reactivity in protic and nonpolar solvents. The anhydride functionality renders it susceptible to hydrolysis, particularly under neutral to basic conditions. The detailed experimental protocols provided herein will enable researchers to generate the necessary data to ensure the effective and reliable use of this compound in their research and development endeavors. It is strongly recommended that these experimental evaluations be conducted to confirm the predicted profiles before large-scale use.

References

An In-Depth Technical Guide to the Synthesis of 4-Methoxyisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxyisobenzofuran-1,3-dione, an important building block in organic synthesis, from its precursor, 3-methoxyphthalic acid. This document details the primary synthetic methodologies, including experimental protocols and characterization data, to assist researchers in the efficient and effective preparation of this valuable compound.

Introduction

This compound, also known as 3-methoxyphthalic anhydride, is a key intermediate in the synthesis of a variety of complex organic molecules and pharmacologically active compounds. Its utility stems from the reactive anhydride functional group, which readily participates in reactions such as esterifications, amidations, and Friedel-Crafts acylations, providing a versatile platform for the introduction of the methoxy-substituted phthaloyl moiety. The primary and most direct route to this compound is through the intramolecular dehydration of 3-methoxyphthalic acid. This guide will focus on two principal methods for achieving this transformation: chemical dehydration using acetic anhydride and thermal dehydration.

Synthetic Methodologies

The conversion of 3-methoxyphthalic acid to this compound is a cyclodehydration reaction. The selection of the appropriate method depends on factors such as scale, available equipment, and desired purity.

Chemical Dehydration with Acetic Anhydride

Acetic anhydride is a powerful and commonly used dehydrating agent for the formation of cyclic anhydrides from dicarboxylic acids. The reaction proceeds by forming a mixed anhydride intermediate, which then undergoes intramolecular cyclization to yield the desired product and acetic acid as a byproduct. This method is generally high-yielding and proceeds under relatively mild conditions.

A well-established procedure for the analogous synthesis of 3-nitrophthalic anhydride from 3-nitrophthalic acid provides a robust template for this synthesis[1].

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound using acetic anhydride is provided below, adapted from established procedures for similar phthalic acid derivatives[1].

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3-methoxyphthalic acid and a molar excess of acetic anhydride (typically 2-3 equivalents).

-

Heating: Heat the mixture to a gentle boil. The 3-methoxyphthalic acid will gradually dissolve as the reaction progresses. Continue heating for an additional 10-15 minutes after complete dissolution to ensure the reaction goes to completion.

-

Isolation of Crude Product: Carefully pour the hot reaction mixture into a porcelain dish and allow it to cool to room temperature. The product will crystallize into a solid mass.

-

Purification: Grind the crystalline mass in a mortar and pestle. Suspend the powder in a suitable solvent, such as alcohol-free ether, to wash away the excess acetic acid and any soluble impurities. Filter the solid product by suction filtration.

-

Drying: Dry the purified this compound in a desiccator or a vacuum oven at a moderate temperature (e.g., 100-110 °C) to remove any residual solvent.

Thermal Dehydration

Direct heating of 3-methoxyphthalic acid above its melting point can also effect the intramolecular dehydration to form the anhydride. This method avoids the use of additional reagents, simplifying the workup procedure. However, it may require higher temperatures and careful control to prevent decomposition.

Experimental Protocol:

-

Heating: Place 3-methoxyphthalic acid in a suitable flask equipped for distillation or sublimation. Heat the acid to its melting point and then gradually increase the temperature to initiate the dehydration, which is evidenced by the evolution of water vapor.

-

Product Collection: The this compound formed can be purified by sublimation under reduced pressure or by recrystallization from an appropriate solvent.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆O₄ |

| Molecular Weight | 178.14 g/mol |

| Appearance | Solid |

| Purity (Typical) | ≥98% |

Table 2: Characterization Data of this compound

| Analysis | Data |

| ¹H NMR | Predicted shifts based on similar structures |

| ¹³C NMR | Predicted shifts based on similar structures |

| IR (Infrared) | Characteristic anhydride C=O stretches expected around 1850 and 1770 cm⁻¹ |

| Melting Point | Data not currently available in cited literature |

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the synthesis of this compound.

Reaction Scheme

References

An In-depth Technical Guide to 4-methoxy-2-benzofuran-1,3-dione (3-Methoxyphthalic Anhydride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methoxy-2-benzofuran-1,3-dione, more commonly known as 3-methoxyphthalic anhydride, is a substituted derivative of phthalic anhydride. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. While direct biological applications and detailed signaling pathway involvements are not extensively documented in current literature, this guide summarizes the available information and provides context based on the reactivity of the anhydride functional group and the biological activities of structurally related compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

4-methoxy-2-benzofuran-1,3-dione is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-methoxy-2-benzofuran-1,3-dione | N/A |

| Synonym | 3-Methoxyphthalic anhydride | [1][2] |

| CAS Number | 4-methoxy-2-benzofuran-1,3-dione: 14963-96-3 | [1] |

| Molecular Formula | C₉H₆O₄ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| Appearance | White solid | General knowledge |

| Melting Point | 167-169 °C | [1] |

Spectroscopic Data:

Detailed experimental spectroscopic data for 4-methoxy-2-benzofuran-1,3-dione is not widely available in the public domain. However, characteristic spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern. The methoxy protons would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two carbonyl carbons of the anhydride group (expected in the δ 160-170 ppm region), the aromatic carbons (in the δ 110-160 ppm region, with the carbon attached to the methoxy group appearing at a lower field), and the methoxy carbon (around δ 55-60 ppm).

-

FT-IR: The infrared spectrum will be characterized by two strong carbonyl (C=O) stretching bands typical for an anhydride, usually found around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹. Other significant peaks would include C-O-C stretching vibrations from the anhydride and ether linkages, and C-H stretching and bending vibrations from the aromatic ring and the methoxy group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 178). Common fragmentation patterns for phthalic anhydrides involve the loss of CO and CO₂. A published synthesis of 3-methoxyphthalic anhydride reported mass spectral data with major fragments at m/z 178, 150, 134, 133, 120, 105, 104, and 76.[1]

Synthesis

The primary synthetic route to 4-methoxy-2-benzofuran-1,3-dione (3-methoxyphthalic anhydride) reported in the literature is through a Diels-Alder reaction.

Diels-Alder Reaction Approach

A convenient synthesis involves the Diels-Alder reaction of a substituted diene with a dienophile, followed by subsequent transformation to the anhydride.[1][2]

Logical Workflow for Diels-Alder Synthesis:

Caption: Diels-Alder synthesis of 4-methoxy-2-benzofuran-1,3-dione.

Experimental Protocol: (Based on Profitt et al., 1975)[1]

-

Preparation of Dimethyl 3-methoxyphthalate: A mixture of 3-methoxy-2-pyrone and dimethyl acetylenedicarboxylate is heated. The resulting Diels-Alder adduct undergoes a retro-Diels-Alder reaction to eliminate carbon dioxide and form dimethyl 3-methoxyphthalate.

-

Saponification: The dimethyl 3-methoxyphthalate is hydrolyzed to 3-methoxyphthalic acid using a base, such as sodium hydroxide, followed by acidification.

-

Dehydration: 3-Methoxyphthalic acid is then dehydrated to form 3-methoxyphthalic anhydride (4-methoxy-2-benzofuran-1,3-dione). This can be achieved by heating the diacid, often in the presence of a dehydrating agent like acetic anhydride.

Reactivity and Potential Applications

The reactivity of 4-methoxy-2-benzofuran-1,3-dione is dominated by the electrophilic nature of the anhydride functional group. It is susceptible to nucleophilic attack, leading to ring-opening.

General Reactivity with Nucleophiles:

Caption: General reactivity of anhydrides with common nucleophiles.

-

Hydrolysis: Reaction with water will open the anhydride ring to form the corresponding dicarboxylic acid, 3-methoxyphthalic acid.

-

Alcoholysis: Alcohols will react to form a mono-ester of 3-methoxyphthalic acid. This reaction is often used in the synthesis of plasticizers and polymers.

-

Aminolysis: Reaction with ammonia or primary/secondary amines will yield the corresponding phthalamic acid derivatives (a mono-amide, mono-carboxylic acid). This reactivity is fundamental in the synthesis of various nitrogen-containing compounds.

These reactions make 4-methoxy-2-benzofuran-1,3-dione a potentially useful building block in organic synthesis for introducing the 3-methoxyphthaloyl group into molecules.

Biological Activity and Drug Development Potential

There is a notable lack of specific studies on the biological activity of 4-methoxy-2-benzofuran-1,3-dione in the available scientific literature. However, the broader class of benzofuran derivatives is known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.

Furthermore, phthalic anhydride and its derivatives have been investigated for various biological effects. For instance, derivatives of phthalic anhydride have been explored as haptens to study immune responses and as precursors for compounds with potential therapeutic applications.

Given the reactivity of the anhydride group towards nucleophiles, particularly amino groups in proteins, it is plausible that 4-methoxy-2-benzofuran-1,3-dione could act as a covalent modifier of biological macromolecules. This mode of action is a strategy employed in the design of certain drugs. However, without specific experimental data, this remains speculative.

Future research could explore the following areas:

-

Screening for Biological Activity: Evaluating the compound against various cell lines (e.g., cancer, microbial) to identify any potential therapeutic effects.

-

Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes, particularly those with nucleophilic residues in their active sites.

-

Prodrug Design: Utilizing the anhydride as a reactive handle to be opened by specific physiological conditions or enzymes to release an active drug.

Conclusion

4-methoxy-2-benzofuran-1,3-dione, or 3-methoxyphthalic anhydride, is a readily synthesizable aromatic anhydride. While its direct biological applications are currently underexplored, its chemical reactivity makes it a valuable synthon for organic chemists. For drug development professionals, its potential as a covalent modifier or as a scaffold for new therapeutic agents remains an open area for investigation. This guide provides the foundational chemical knowledge necessary for initiating such exploratory studies. Further research is warranted to fully elucidate the biological profile and therapeutic potential of this compound.

References

Physical and chemical characteristics of 4-Methoxyisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyisobenzofuran-1,3-dione, also known as 3-methoxyphthalic anhydride, is a chemical compound of interest in various fields of chemical research and development. As a substituted isobenzofuran derivative, its unique structural features make it a valuable building block in organic synthesis and a potential candidate for biological investigation. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological relevance.

Core Physical and Chemical Characteristics

This compound is a solid compound at room temperature.[1][2] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| IUPAC Name | 4-methoxy-2-benzofuran-1,3-dione | |

| Synonyms | 3-Methoxyphthalic anhydride | |

| CAS Number | 14963-96-3 | [1][2] |

| Molecular Formula | C₉H₆O₄ | [1][2] |

| Molecular Weight | 178.14 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Purity | Typically ≥98% | [1] |

Note: Specific values for melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary depending on the purity of the sample.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the preparation of its precursor, 3-methoxyphthalic acid, followed by its cyclization to the anhydride.

Step 1: Synthesis of 3-Methoxyphthalic Acid (Precursor)

Another potential route is the nitration of phthalic anhydride, followed by separation of the 3-nitro and 4-nitro isomers, reduction of the nitro group to an amino group, diazotization, and subsequent hydrolysis to the hydroxyl group, followed by methylation. A detailed procedure for the nitration of phthalic anhydride to a mixture of 3- and 4-nitrophthalic acids is available.[3]

Conceptual Workflow for 3-Methoxyphthalic Acid Synthesis:

Figure 1: Conceptual synthesis pathway for 3-methoxyphthalic acid.

Step 2: Cyclization to this compound

The final step involves the dehydration of 3-methoxyphthalic acid to form the anhydride ring. This is a standard reaction for the formation of cyclic anhydrides from their corresponding dicarboxylic acids. A common and effective method is heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride.

Detailed Experimental Protocol (Adapted from the synthesis of 3-Nitrophthalic Anhydride[4]):

Materials:

-

3-Methoxyphthalic acid

-

Acetic anhydride (99-100%)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Porcelain dish

-

Mortar and pestle

-

Suction filtration apparatus

-

Alcohol-free ether (for washing)

Procedure:

-

In a round-bottomed flask fitted with a reflux condenser, combine 1 mole equivalent of 3-methoxyphthalic acid with 2 mole equivalents of acetic anhydride.

-

Heat the mixture to a gentle boil using a heating mantle. Continue heating until the 3-methoxyphthalic acid is completely dissolved and then for an additional 10 minutes.

-

Caution: Perform the next step in a well-ventilated fume hood. Pour the hot mixture into a porcelain dish and allow it to cool to room temperature. A crystalline mass should form.

-

Grind the crystal mass thoroughly in a mortar and collect the solid by suction filtration.

-

Wash the crystals in the mortar with alcohol-free ether and filter again. Repeat the washing process.

-

Air-dry the product for a short time, then dry to a constant weight in an oven at a temperature below the melting point of the product (e.g., 105 °C).

Logical Workflow for the Cyclization Reaction:

Figure 2: Workflow for the synthesis of this compound.

Spectral Data

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm. A singlet for the methoxy group protons around 3.8-4.0 ppm. |

| ¹³C NMR | Carbonyl carbons of the anhydride group in the downfield region (around 160-170 ppm). Aromatic carbons in the range of 110-160 ppm. A signal for the methoxy carbon around 55-60 ppm. |

| Infrared (IR) Spectroscopy | Characteristic strong C=O stretching vibrations for the anhydride group, typically appearing as two bands in the region of 1750-1850 cm⁻¹. C-O stretching vibrations for the ether and anhydride functionalities. Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (178.14 g/mol ). Fragmentation patterns may involve the loss of CO, CO₂, and the methoxy group. |

Potential Biological Activity and Research Applications

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While there is a lack of specific studies on the biological effects of this compound, research on its isomer, 5-Methoxyisobenzofuran-1,3-dione, has shown promising results. Studies indicate that 5-Methoxyisobenzofuran-1,3-dione and its derivatives possess antimicrobial activity against various pathogenic bacteria and fungi. Furthermore, preliminary investigations suggest potential anticancer effects, with cytotoxic activity observed in certain cancer cell lines.

These findings suggest that this compound may also possess interesting biological properties worthy of investigation. Its role as a reactive intermediate makes it a candidate for the synthesis of more complex molecules with potential therapeutic applications. The anhydride functionality can readily react with nucleophiles such as amines and alcohols, allowing for the generation of a diverse library of derivatives for biological screening.

Potential Research Directions:

-

Antimicrobial and Antifungal Screening: Evaluation of this compound and its derivatives against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: Investigation of its cytotoxic effects on various cancer cell lines and elucidation of its mechanism of action, including its potential to interfere with specific cell signaling pathways.

-

Enzyme Inhibition Studies: Screening against various enzymes to identify potential targets for therapeutic intervention.

Hypothetical Signaling Pathway Investigation Workflow:

Figure 3: A general workflow for investigating the biological activity of the compound.

Conclusion

This compound is a versatile chemical compound with potential applications in organic synthesis and medicinal chemistry. This guide has provided a summary of its known physical and chemical properties, a detailed, adaptable protocol for its synthesis, and an overview of its potential for biological investigation based on related structures. Further research is warranted to fully elucidate its physical constants, spectral characteristics, and biological activity profile, which may open new avenues for its application in drug discovery and development.

References

A Technical Guide to the Potential Biological Activities of Methoxy-Substituted Isobenzofurans and Benzofurans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobenzofurans and their structural isomers, benzofurans, are heterocyclic compounds composed of fused benzene and furan rings. These scaffolds are prevalent in numerous natural products and have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] The introduction of substituents, particularly methoxy groups, onto these core structures has been shown to be a critical strategy for modulating and enhancing their pharmacological profiles.[3][4] Methoxy-substituted derivatives often exhibit increased potency and improved pharmacokinetic properties.[5]

While the therapeutic potential of methoxy-substituted benzofurans has been extensively explored, research into their isobenzofuran counterparts is an emerging field. This technical guide provides a comprehensive overview of the known biological activities of these related compound classes, with a focus on anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. It is designed to serve as a foundational resource, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid in future research and drug development endeavors.

Anticancer Activity

Methoxy-substituted benzofurans have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[3][6] The position and number of methoxy groups on the benzofuran scaffold are crucial determinants of their antiproliferative efficacy.[6][7] One of the primary mechanisms of action for these compounds is the inhibition of tubulin polymerization, a process essential for mitotic spindle formation and cell division.[3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative methoxy-substituted benzofuran derivatives against several cancer cell lines. Lower IC₅₀ values indicate greater potency.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Furo[3,2-g]-1,2,3-benzoxathiazine-7,7-dioxides | 4,9-Dimethoxy-5-(styryl) | A-549 (Lung) | 0.02 | [8] |

| Furo[3,2-g]-1,2,3-benzoxathiazine-7,7-dioxides | 4,9-Dimethoxy-5-(4-chlorostyryl) | A-549 (Lung) | 0.05 | [8] |

| Furo[3,2-g]-1,2,3-benzoxathiazine-7,7-dioxides | 4,9-Dimethoxy-5-(4-methoxystyryl) | A-549 (Lung) | 0.08 | [8] |

| Furo[3,2-g]-1,2,3-benzoxathiazine-7,7-dioxides | 4,9-Dimethoxy-5-(styryl) | HCT-116 (Colon) | 0.04 | [8] |

| Benzofuran-quinazolinone hybrids | Compound 6a (2-methoxy) | MCF-7 (Breast) | 1.83 | [6] |

| Benzofuran-quinazolinone hybrids | Compound 6c (4-methoxy) | MCF-7 (Breast) | 1.54 | [6] |

| Benzofuran-N-phenethyl carboxamides | Compound 3 (morpholinyl substitution) | A549 (Lung) | 1.14 | [6] |

Experimental Protocols

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of chemical compounds.[4]

-

Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 24-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

B. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[3]

-

Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and a fluorescence reporter (e.g., DAPI) in a 96-well plate.

-

Compound Addition: Add the test compound or a known inhibitor/promoter (e.g., paclitaxel, colchicine) to the wells.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorometer. The fluorescence intensity is proportional to the amount of polymerized tubulin.

-

Data Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory effect of the compound.

Visualization: Anticancer Evaluation Workflow

Caption: Workflow for evaluating anticancer benzofurans.

Anti-inflammatory Activity

Several methoxy-substituted benzofuran derivatives have shown potent anti-inflammatory properties.[9][10] Their mechanism often involves the inhibition of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[11][12] By targeting these pathways, the compounds effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and various cytokines (e.g., TNF-α, IL-6).[9][11][12]

Quantitative Data: Inhibition of Nitric Oxide (NO) Production

| Compound Class | Derivative | Cell Line | IC₅₀ for NO Inhibition (µM) | Reference |

| Piperazine/Benzofuran Hybrid | Compound 5d | RAW 264.7 | 52.23 ± 0.97 | [11][12] |

| Benzofuran with N-aryl piperazine | Compound 38 | RAW 264.7 | 5.28 | [2] |

Experimental Protocol

A. Griess Assay for Nitric Oxide (NO) Measurement

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark. A pink/magenta azo dye will form. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Visualization: Inflammatory Signaling Pathways

Caption: Inhibition of NF-κB and MAPK Pathways.

Antimicrobial Activity

Certain methoxy-substituted benzofurans, particularly 2-arylbenzofurans isolated from natural sources like Morus species, exhibit potent antimicrobial activity.[13][14] This activity extends to drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), making them valuable candidates for the development of new antibiotics.[13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Chalcomoracin | MRSA (Methicillin-Resistant S. aureus) | 0.78 | [13] |

| Moracin C | S. aureus (various strains) | 3.13 - 6.25 | [14] |

| Mulberrofuran G | S. aureus (various strains) | 1.56 - 3.13 | [14] |

Experimental Protocol

A. Broth Microdilution Method for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform a serial two-fold dilution of the test compound in the broth medium across the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control well (bacteria, no compound) and a negative control well (broth, no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Visualization: MIC Determination Workflow

Caption: Workflow for MIC Determination.

Neuroprotective Activity

The neuroprotective potential of methoxy-substituted isobenzofurans is an area of growing interest, partly informed by studies on structurally related methoxy-containing phytochemicals.[5][15] Compounds from the root bark of Morus species, including isoprenylated benzofuran-type stilbenes, have demonstrated significant neuroprotective effects against glutamate-induced cellular damage.[16][17] The proposed mechanisms involve antioxidant activity and the modulation of crucial neuronal survival pathways, such as the Tropomyosin receptor kinase B (TrkB) signaling cascade, which is the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[18][19]

Quantitative Data: Neuroprotection Against Glutamate-Induced Toxicity

| Compound | Cell Line | Cell Viability at 10 µM (%) | Reference |

| Moracin O | SK-N-SH | ~40-60 | [16] |

| Moracin R | SK-N-SH | ~40-60 | [16] |

| Moracin P | SK-N-SH | ~40-60 | [16] |

| Norartocarpetin | SK-N-SH | ~20 | [16] |

| Oxyresveratrol | SK-N-SH | ~12 | [16] |

Experimental Protocol

A. Assay for Neuroprotection Against Excitotoxicity

This assay evaluates a compound's ability to protect neuronal cells from damage induced by an excitotoxin like glutamate.

-

Cell Culture: Plate human neuroblastoma cells (e.g., SK-N-SH or SH-SY5Y) in a 96-well plate and allow them to differentiate or attach.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-24 hours.

-

Excitotoxic Insult: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for a specified duration (e.g., 24 hours), in the continued presence of the test compound.

-

Viability Assessment: After the incubation period, assess cell viability using the MTT assay, as described in the Anticancer Activity section.

-

Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

Visualization: BDNF/TrkB Neuroprotective Pathway

Caption: Proposed BDNF/TrkB Neuroprotective Pathway.

Other Biological Activities: Tyrosinase Inhibition

In addition to the activities above, specific methoxy-substituted isobenzofuran derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[20] This finding suggests potential applications in cosmetology for hyperpigmentation disorders and in the food industry to prevent enzymatic browning.

Quantitative Data: Tyrosinase Inhibition

| Compound Class | Derivative | IC₅₀ (µM) | Reference |

| Isobenzofuran-1(3H)-one | Phthalaldehydic acid (1) | 39.0 ± 1.1 | [20] |

| Isobenzofuran-1(3H)-one | 3-(2,6-dihydroxy-4-isopropylphenyl) (7) | 49.0 ± 1.4 | [20] |

| Isobenzofuran-1(3H)-one | 2-(3-oxo-1,3-dihydro...)-diacetate (9) | 52.0 ± 1.2 | [20] |

| Positive Control | Kojic Acid | 18.0 ± 0.9 | [20] |

Experimental Protocol

A. Mushroom Tyrosinase Inhibition Assay

-

Reaction Mixture: In a 96-well plate, add phosphate buffer, L-tyrosine (substrate), and the test compound at various concentrations.

-

Enzyme Addition: Add mushroom tyrosinase solution to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a set period (e.g., 20-30 minutes).

-

Absorbance Measurement: The enzyme converts L-tyrosine to dopaquinone, which is then converted to dopachrome, a colored product. Measure the absorbance of dopachrome at approximately 475 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value from the dose-response curve.

Conclusion

The available scientific evidence strongly indicates that methoxy-substituted benzofurans are a promising class of compounds with a diverse range of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The methoxy group consistently plays a pivotal role in enhancing the efficacy of the benzofuran core. While data on methoxy-substituted isobenzofurans is more limited, initial findings, such as their ability to inhibit tyrosinase, highlight their potential as a valuable and underexplored scaffold for drug discovery. This guide provides the foundational data, protocols, and pathway diagrams to encourage and facilitate further research into both of these important classes of heterocyclic compounds.

References

- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

- 8. Synthesis and biological activity of novel series of 4-methoxy, and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iris.cnr.it [iris.cnr.it]

- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR₁ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxyisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the research on 4-Methoxyisobenzofuran-1,3-dione, also known as 4-methoxyphthalic anhydride. This document consolidates available data on its synthesis, chemical properties, and potential applications, with a particular focus on its relevance to medicinal chemistry and drug development.

Introduction